Methyl 2-(2-fluoro-4-methoxyphenyl)acetate Methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 91361-58-9
VCID: VC4202908
InChI: InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
SMILES: COC1=CC(=C(C=C1)CC(=O)OC)F
Molecular Formula: C10H11FO3
Molecular Weight: 198.193

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

CAS No.: 91361-58-9

Cat. No.: VC4202908

Molecular Formula: C10H11FO3

Molecular Weight: 198.193

* For research use only. Not for human or veterinary use.

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate - 91361-58-9

Specification

CAS No. 91361-58-9
Molecular Formula C10H11FO3
Molecular Weight 198.193
IUPAC Name methyl 2-(2-fluoro-4-methoxyphenyl)acetate
Standard InChI InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3
Standard InChI Key YAKUWANKCCMBRN-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)CC(=O)OC)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with two distinct substituents:

  • Fluorine at the 2-position, which induces electron withdrawal through its high electronegativity, reducing electron density in the aromatic system.

  • Methoxy group at the 4-position, contributing electron-donating resonance effects via its oxygen atom .

The methyl acetate group (–OCOCH₃) is attached to the phenyl ring’s carbon adjacent to the fluorine, creating a planar arrangement that facilitates π-orbital conjugation. This configuration is critical for interactions with biological targets, as demonstrated in docking studies of analogous compounds .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁FO₃
Molecular Weight198.19 g/mol
XLogP31.9 (Predicted)
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Peaks corresponding to C=O stretching (~1740 cm⁻¹) and C–O ester vibrations (~1250 cm⁻¹) dominate the spectrum.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A singlet at δ 3.7 ppm (3H, –OCH₃), a doublet at δ 6.8–7.2 ppm (aromatic protons), and a triplet for the acetate methyl group at δ 3.3 ppm .

    • ¹³C NMR: Signals at δ 170 ppm (ester carbonyl), δ 160–110 ppm (aromatic carbons), and δ 52 ppm (methoxy carbon).

Synthesis and Manufacturing Processes

Esterification of 2-(2-Fluoro-4-Methoxyphenyl)Acetic Acid

The most common synthesis route involves acid-catalyzed esterification:

  • Activation of the carboxylic acid: 2-(2-Fluoro-4-methoxyphenyl)acetic acid is treated with oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–5°C to form the acyl chloride intermediate .

  • Methanol quenching: The acyl chloride reacts with excess methanol under reflux (65–70°C) for 6–8 hours, yielding the methyl ester.

  • Purification: The crude product is washed with sodium bicarbonate, dried over Na₂SO₄, and recrystallized from ethyl acetate .

Yield: ~75–80%.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (HCl)5 mol%Maximizes ester formation
Temperature65°CBalances rate and side reactions
SolventMethanolActs as nucleophile and solvent

Alternative Pathways

  • Transesterification: Using ethyl 2-(2-fluoro-4-methoxyphenyl)acetate and methanol in the presence of lipase enzymes (e.g., Candida antarctica lipase B) .

  • Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields .

Chemical Reactivity and Functionalization

Hydrolysis and Saponification

The ester group undergoes base-catalyzed hydrolysis to yield 2-(2-fluoro-4-methoxyphenyl)acetic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs):

C10H11FO3+NaOHC8H7FO3Na+CH3OH\text{C}_{10}\text{H}_{11}\text{FO}_{3} + \text{NaOH} \rightarrow \text{C}_{8}\text{H}_{7}\text{FO}_{3}\text{Na} + \text{CH}_{3}\text{OH}

Conditions: 1M NaOH, 80°C, 2 hours.

Electrophilic Aromatic Substitution

Despite the deactivating fluorine, the methoxy group’s para-directing effects enable nitration and sulfonation at the 5-position of the ring. For example, nitration with HNO₃/H₂SO₄ at 0°C produces 2-fluoro-4-methoxy-5-nitrobenzene acetate .

Biocatalytic Modifications

Enzymatic resolution using lipases or esterases can generate enantiomerically pure forms, critical for chiral drug synthesis .

Biomedical Applications and Research Findings

Role in Neurological Drug Development

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate serves as a building block for mGlu2 receptor modulators, which are investigated for treating schizophrenia and anxiety . Docking studies reveal that the fluorine atom enhances binding affinity by forming hydrogen bonds with Thr₈₀₈ in the mGlu2 receptor’s allosteric site .

Table 3: Comparative Binding Affinities of Analogues

CompoundmGlu2 IC₅₀ (nM)Fluorine Position
Methyl 2-(2-fluoro-4-methoxy)392
Methyl 2-(3-fluoro-4-methoxy)3183
Methyl 2-(4-methoxy)450

Radiolabeling for PET Imaging

The compound’s derivatives labeled with ¹¹C (e.g., 5-(2-fluoro-4-[¹¹C]methoxyphenyl)acetate) enable non-invasive imaging of mGlu2 distribution in the brain .

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